molecular formula C18H22N4O4S B2394602 N-(4,6-dimethylpyrimidin-2-yl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide CAS No. 940999-55-3

N-(4,6-dimethylpyrimidin-2-yl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide

Cat. No.: B2394602
CAS No.: 940999-55-3
M. Wt: 390.46
InChI Key: NUAXVWSZXSGJEW-UHFFFAOYSA-N
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Description

N-(4,6-dimethylpyrimidin-2-yl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide is a complex organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a pyrimidine ring substituted with dimethyl groups, a benzamide moiety, and a morpholine sulfonyl group, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine ring, followed by the introduction of the dimethyl groups. The benzamide moiety is then attached through an amide bond formation, and finally, the morpholine sulfonyl group is introduced via sulfonylation reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for temperature, pressure, and pH control is common to maintain consistency and efficiency. Purification steps such as crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethylpyrimidin-2-yl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4,6-dimethylpyrimidin-2-yl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(4,6-dimethylpyrimidin-2-yl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4,6-dimethylpyrimidin-2-yl)-2-methoxy-5-(morpholin-4-ylsulfonyl)benzamide
  • N-(4,6-dimethylpyrimidin-2-yl)-4-(morpholin-4-ylsulfonyl)benzamide

Uniqueness

N-(4,6-dimethylpyrimidin-2-yl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide stands out due to its specific substitution pattern and the presence of the morpholine sulfonyl group, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(4,6-dimethylpyrimidin-2-yl)-4-methyl-3-morpholin-4-ylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4S/c1-12-4-5-15(17(23)21-18-19-13(2)10-14(3)20-18)11-16(12)27(24,25)22-6-8-26-9-7-22/h4-5,10-11H,6-9H2,1-3H3,(H,19,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUAXVWSZXSGJEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NC(=CC(=N2)C)C)S(=O)(=O)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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